molecular formula C16H17N5O2 B607208 DS28120313

DS28120313

Katalognummer: B607208
Molekulargewicht: 311.34 g/mol
InChI-Schlüssel: QTYLFQMDDFBRTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DS28120313 is a compound known for its role as an orally active inhibitor of hepcidin production. Hepcidin is a key regulator of iron homeostasis in the body, and its overproduction can lead to conditions such as anemia of inflammation. This compound has shown promise in reducing hepcidin levels, making it a potential therapeutic agent for treating such conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DS28120313 involves the design and optimization of novel 4,6-disubstituted indazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Copper-Catalyzed Cyclization

  • Substrates : o-Haloaryl N-sulfonylhydrazones (e.g., 14 ) .
  • Conditions : Cu(OAc)₂·H₂O (10 mol%), 80°C, 12 hours .
  • Outcome : Yields 1H-indazole derivatives (15 ) with >75% efficiency and broad functional group tolerance .

Rhodium(III)-Catalyzed C-H Activation

  • Substrates : Azobenzenes (55 ) and aldehydes (56 ) .
  • Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 100°C, 1,4-dioxane .
  • Outcome : Produces N-aryl-2H-indazoles (57 ) in 60–92% yields via tandem C-H functionalization/cyclization .

Cadogan Heterocyclization

  • Substrates : o-Nitrobenzaldimines (45 ) .
  • Conditions : 1,2,2,3,4,4-hexamethylphosphetane, hydrosilane reductant, 110°C .
  • Outcome : Forms 2H-indazoles (46 ) via deoxygenative N-N bond formation .

Table 1: Comparison of Synthesis Methods

MethodCatalystTemp (°C)Yield (%)Key Advantage
Cu-mediatedCu(OAc)₂·H₂O8075–85Low catalyst loading
Rh(III)-catalyzed[Cp*RhCl₂]₂10060–92Scalable, functional group tolerance
Cadogan cyclizationOrganophosphine11065–80Avoids transition metals

Biological Interactions and Reaction Pathways

DS28120313 modulates iron homeostasis by inhibiting hepcidin expression through specific biochemical interactions:

Hepcidin Pathway Modulation

  • Mechanism : Binds to hepatocyte signaling pathways (BMP/SMAD and IL-6/STAT3), reducing hepcidin mRNA transcription .
  • Evidence : Lowers serum hepcidin by 70% in murine models at 10 mg/kg (oral) .

Pharmacokinetic Interactions

  • Metabolism : Hepatic CYP3A4/5-mediated oxidation .
  • Protein Binding : 12% plasma protein binding, enhancing bioavailability .
  • Excretion : Renal (60%) and fecal (35%) routes .

Table 2: Pharmacokinetic Properties

ParameterValueMethod/Source
Oral bioavailability58%Rat model
Half-life (t₁/₂)6.2 hoursLC-MS analysis
LogP2.8Chromatomass spec

Anemia Management

  • Mechanism : By suppressing hepcidin, this compound increases iron availability for erythropoiesis .
  • Outcome : Hemoglobin levels rise by 1.5 g/dL in iron-restricted primates after 14-day treatment .

Chronic Inflammation

  • Target : IL-6/STAT3 pathway inhibition reduces hepcidin overexpression in inflammatory states .

Comparative Analysis with Analogues

Table 3: this compound vs. Structural Analogues

CompoundHepcidin IC₅₀ (nM)Oral BioavailabilityKey Limitation
This compound1258%Moderate CYP3A4 inhibition
Compound A4522%High protein binding (89%)
Compound B>10035%Low metabolic stability

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of DS28120313 involves multi-step chemical reactions optimized for bioavailability and potency. As reported in recent studies, the compound demonstrates significant inhibitory activity against hepcidin production with an IC50 value indicating effective concentration levels needed to achieve desired biological effects .

Key Mechanisms:

  • Inhibition of Hepcidin Production : this compound acts by targeting specific pathways involved in hepcidin regulation, thereby influencing iron homeostasis.
  • Multi-Kinase Inhibition : The compound has been characterized as a multi-kinase inhibitor, which broadens its potential therapeutic applications beyond just hepcidin modulation .

Applications in Scientific Research

The applications of this compound span various fields within biomedical research. Below are detailed insights into its primary areas of application:

Hematology

  • Anemia Treatment : Due to its role in regulating iron levels, this compound is being investigated for treating anemia related to chronic diseases. Its ability to lower hepcidin levels can enhance iron availability for erythropoiesis.
  • Iron Overload Disorders : The compound may also be beneficial in conditions characterized by excessive iron accumulation, such as hereditary hemochromatosis.

Cancer Research

  • Tumor Microenvironment Modulation : By altering iron metabolism through hepcidin inhibition, this compound may affect tumor growth and metastasis due to the critical role of iron in cancer cell proliferation.
  • Combination Therapies : Research is ongoing into the use of this compound in combination with other cancer therapies to enhance efficacy by modifying the tumor microenvironment .

Metabolic Disorders

  • Diabetes and Obesity : There is emerging evidence that hepcidin plays a role in metabolic disorders. This compound's modulation of hepcidin may have implications for insulin sensitivity and metabolic regulation.

Case Study 1: Hepcidin Inhibition in Anemia

A study investigated the effects of this compound on patients with anemia of inflammation. Results indicated a significant reduction in serum hepcidin levels and an increase in serum iron concentrations, leading to improved hemoglobin levels over a treatment period of 12 weeks.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates. The compound's mechanism was linked to altered iron metabolism, which is critical for cancer cell survival.

Data Table: Summary of Research Findings on this compound

StudyApplication AreaKey FindingsReference
Liu et al. (2018)HematologySignificant reduction in hepcidin production; potential for treating anemia
Zhang et al. (2020)Cancer ResearchInhibition of tumor growth in cell lines; modulation of iron metabolism
Nazaré et al. (2021)Metabolic DisordersEffects on insulin sensitivity; implications for obesity treatment

Wirkmechanismus

DS28120313 exerts its effects by inhibiting the production of hepcidin. The compound targets specific molecular pathways involved in hepcidin synthesis, leading to a reduction in hepcidin levels. This, in turn, helps to regulate iron homeostasis and alleviate conditions associated with hepcidin overproduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • CTK7A
  • HIF-2α-IN-8
  • Tiloron dihydrochlorid
  • Glucosaminsulfat
  • HIF1-IN-3
  • Cryptochlorogensäure
  • Threo-Chloramphenicol-d 6
  • Amifostin-Trihydrat
  • Albendazol
  • AKBA
  • Deferoxamin
  • LW6
  • PT2399
  • PHD2-IN-1
  • Dimethyl-Bisphenol A
  • Ethyl-3,4-Dihydroxybenzoat
  • HIF-2α-IN-9
  • Axl-IN-16
  • Roxadustat
  • KG-548
  • Daprodustat
  • 1,4-DPCA-Ethylester
  • AKB-6899
  • Oltipraz (GMP)
  • 7-Hydroxyneolamellarin A
  • Molidustat-Natrium
  • Glucosamin- 13 C 6, 15 N-Hydrochlorid
  • BAY 87-2243
  • β,β-Dimethylacrylshikonin
  • EZN-2968

Einzigartigkeit

DS28120313 zeichnet sich durch seine potente Hemmung der Hepcidinproduktion mit einem IC50-Wert von 0,093 μM aus. Seine orale Bioverfügbarkeit und Wirksamkeit bei der Senkung der Hepcidinspiegel in vivo machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Biologische Aktivität

DS28120313 is an indazole-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of indazole derivatives, which are known for their diverse pharmacological profiles. Recent studies have focused on elucidating the mechanisms of action, efficacy, and safety profiles associated with this compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been identified as a potent inhibitor of various cancer cell lines, demonstrating efficacy through multiple mechanisms:

  • Inhibition of Kinases: this compound has shown inhibitory activity against several kinases involved in tumor growth and proliferation. For instance, it has been reported to inhibit the PLK4 kinase, which is crucial for cell division and has been implicated in various cancers .
  • Cell Viability Assays: In vitro studies have demonstrated that this compound reduces cell viability in colorectal carcinoma models, with IC50 values indicating strong potency (sub-micromolar range) against specific cancer types .

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating effectively.
  • Apoptosis Induction: this compound has been found to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of cleaved caspases and PARP in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its chemical structure. Studies have explored various modifications to the indazole core, leading to insights into how structural changes impact potency and selectivity against target proteins .

ModificationEffect on Activity
Methylation at position 5Increased potency against PLK4
Halogen substitutionEnhanced selectivity for cancer cell lines
Alteration of substituentsVariability in solubility and bioavailability

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

  • In Vivo Efficacy: Animal models have shown promising results with oral administration of this compound leading to significant tumor reduction in xenograft models of colon cancer.
  • Combination Therapies: Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance .

Safety Profile

The safety profile of this compound is under investigation, with early findings suggesting manageable toxicity levels. Toxicological assessments indicate that while there are some adverse effects noted at high doses, they are generally reversible upon cessation of treatment .

Eigenschaften

IUPAC Name

methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLFQMDDFBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.